molecular formula C14H14F2N2O B3163190 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine CAS No. 883535-29-3

4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine

Cat. No.: B3163190
CAS No.: 883535-29-3
M. Wt: 264.27 g/mol
InChI Key: RVEFTIYSKRVNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C14H14F2N2O and a molecular weight of 264.27 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Cross-coupling reactions

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include metal catalysts for the transfer of CF2H to C(sp2) sites .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation process can yield various difluoromethylated products, which are of pharmaceutical relevance .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)19-13-3-1-11(2-4-13)9-18-10-12-5-7-17-8-6-12/h1-8,14,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFTIYSKRVNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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